D-Xylulose 5-phosphate

Catalog No.
S593302
CAS No.
60802-29-1
M.F
C5H11O8P
M. Wt
230.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Xylulose 5-phosphate

CAS Number

60802-29-1

Product Name

D-Xylulose 5-phosphate

IUPAC Name

[(2S,3R)-2,3,5-trihydroxy-4-oxopentyl] dihydrogen phosphate

Molecular Formula

C5H11O8P

Molecular Weight

230.11 g/mol

InChI

InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h4-6,8-9H,1-2H2,(H2,10,11,12)/t4-,5-/m0/s1

InChI Key

FNZLKVNUWIIPSJ-WHFBIAKZSA-N

SMILES

C(C(C(C(=O)CO)O)O)OP(=O)(O)O

Synonyms

ribulose 5-phosphate, ribulose 5-phosphate, (D)-isomer, ribulose 5-phosphate, (L)-isomer

Canonical SMILES

C(C(C(C(=O)CO)O)O)OP(=O)(O)O

Isomeric SMILES

C([C@@H]([C@H](C(=O)CO)O)O)OP(=O)(O)O

L-xylulose 5-phosphate is the 5-O-phospho derivative of L-xylulose. It has a role as an Escherichia coli metabolite. It is functionally related to a L-xylulose. It is a conjugate acid of a L-xylulose 5-phosphate(2-). It is an enantiomer of a D-xylulose 5-phosphate.
L-Xylulose 5-phosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

D-Xylulose 5-phosphate in the Pentose Phosphate Pathway

D-Xylulose 5-phosphate (D-Xyl-5-P) is a key intermediate in the pentose phosphate pathway (PPP), also known as the pentose shunts. The PPP is a metabolic pathway that functions alongside glycolysis to process carbohydrates for energy production. While glycolysis primarily generates ATP, the PPP plays a vital role in producing ribose 5-phosphate, a precursor for nucleotides and nucleic acids like DNA and RNA .

D-Xyl-5-P arises from ribulose-5-phosphate through the action of the enzyme ribulose-5-phosphate epimerase . In the non-oxidative branch of the PPP, D-Xyl-5-P serves as a crucial donor of two-carbon ketone groups for reactions catalyzed by transketolase enzymes. These transaldolase reactions are essential for the synthesis of ribose 5-phosphate .

D-Xylulose 5-phosphate in Glycolysis Regulation

Beyond the PPP, recent research has revealed a fascinating role for D-Xyl-5-P in regulating glycolysis. D-Xyl-5-P interacts with the bifunctional enzyme phosphofructokinase-2/fructose-bisphosphatase-2 (PFK-2/FBPase-2) . This interaction activates protein phosphatase, an enzyme that removes phosphate groups from other proteins. In the case of PFK-2/FBPase-2, dephosphorylation activates its PFK-2 activity and inhibits its FBPase-2 activity. The net effect is an increase in the production of fructose-2,6-bisphosphate, a potent activator of glycolysis .

D-Xylulose 5-phosphate is a significant intermediate in the pentose phosphate pathway, which is crucial for cellular metabolism. It is a ketose sugar that is formed from ribulose 5-phosphate through the action of ribulose 5-phosphate epimerase. This compound plays a vital role in various metabolic processes, particularly in carbohydrate metabolism and the regulation of glycolysis. D-Xylulose 5-phosphate acts as a donor of two-carbon ketone groups in transketolase reactions, facilitating the conversion of sugars into energy and other metabolic intermediates .

  • Transketolase Reaction: In the non-oxidative branch of the pentose phosphate pathway, D-xylulose 5-phosphate donates two-carbon units to other sugars, such as ribose 5-phosphate, to produce glyceraldehyde 3-phosphate and sedoheptulose 7-phosphate.
  • Regulation of Glycolysis: D-Xylulose 5-phosphate interacts with the bifunctional enzyme phosphofructokinase-2/fructose-2,6-bisphosphatase (PFK2/FBPase2), activating protein phosphatase. This leads to increased levels of fructose 2,6-bisphosphate, which enhances glycolysis by promoting the conversion of fructose 6-phosphate to fructose 1,6-bisphosphate .
  • Gene Expression: Recent studies suggest that D-xylulose 5-phosphate may influence gene expression by promoting the carbohydrate-responsive element-binding protein (ChREBP), although this role is still under investigation .

D-Xylulose 5-phosphate has several biological activities:

  • Metabolic Regulation: It plays a critical role in regulating glycolysis and gluconeogenesis through its interaction with key metabolic enzymes.
  • Gene Regulation: It may influence transcription factors involved in glucose metabolism, although the extent and mechanisms of this regulation are still being explored .
  • Precursor for Other Metabolites: It serves as a precursor for various biosynthetic pathways, including those for nucleotides and amino acids.

D-Xylulose 5-phosphate can be synthesized through several methods:

  • From Ribulose 5-Phosphate: The most common pathway involves the epimerization of ribulose 5-phosphate catalyzed by ribulose-5-phosphate epimerase.
  • Phosphorylation of Xylulose: Xylose can be converted to xylulose and subsequently phosphorylated to form D-xylulose 5-phosphate through enzymatic action.
  • Chemical Synthesis: Laboratory synthesis can also be achieved through various organic chemistry techniques, although these methods are less common compared to enzymatic pathways.

D-Xylulose 5-phosphate has several applications in biochemistry and medicine:

  • Metabolic Studies: It is used as a marker in studies investigating carbohydrate metabolism and related disorders.
  • Biotechnology: Its role in metabolic pathways makes it significant for biotechnological applications, particularly in the production of biofuels and biochemicals.
  • Pharmaceutical Research: Understanding its interactions and functions can lead to insights into drug development targeting metabolic diseases.

Research on D-xylulose 5-phosphate has revealed interactions with various proteins and enzymes:

  • Enzymatic Interactions: It interacts with enzymes such as transketolase and phosphofructokinase-2/fructose-2,6-bisphosphatase, influencing their activity and thereby impacting metabolic flux.
  • Transcription Factors: Its potential role in activating transcription factors like ChREBP suggests broader implications for gene expression related to glucose metabolism .

D-Xylulose 5-phosphate shares structural and functional similarities with several other compounds involved in carbohydrate metabolism. Here are some comparable compounds:

Compound NameStructure TypeKey Functions
Ribulose 5-PhosphatePentose PhosphatePrecursor for nucleotide synthesis; involved in the pentose phosphate pathway.
XyluloseKetose SugarPrecursor for xylulose 5-phosphate; involved in carbohydrate metabolism.
Fructose 2,6-BisphosphateSugar PhosphateRegulator of glycolysis; enhances phosphofructokinase activity.
Erythrose 4-PhosphatePentose PhosphateInvolved in transketolase reactions within the pentose phosphate pathway.

Uniqueness of D-Xylulose 5-Phosphate

D-Xylulose 5-phosphate is unique due to its dual role as both a metabolic intermediate and a regulatory molecule influencing glycolysis and gene expression. Its specific interactions with key metabolic enzymes distinguish it from other similar compounds that primarily serve as substrates or products within metabolic pathways .

Formation in the pentose phosphate pathway

D-Xylulose 5-phosphate is a key intermediate metabolite in the pentose phosphate pathway, which serves as an alternative route for glucose metabolism distinct from glycolysis [3]. This pathway is crucial for generating reducing equivalents in the form of nicotinamide adenine dinucleotide phosphate (reduced form) and pentose sugars required for nucleotide synthesis [30]. The pentose phosphate pathway consists of two distinct phases: the oxidative phase and the non-oxidative phase, with D-xylulose 5-phosphate being primarily involved in the latter [6].

In the oxidative phase of the pentose phosphate pathway, glucose 6-phosphate undergoes a series of reactions to form ribulose 5-phosphate [30]. This phase involves the oxidation of glucose 6-phosphate, generating reducing equivalents and carbon dioxide as a byproduct [8]. The overall reaction for this process can be summarized as:

Glucose 6-phosphate + 2 NADP+ + H2O → ribulose 5-phosphate + 2 NADPH + 2 H+ + CO2 [30]

Once ribulose 5-phosphate is formed, it can be converted to D-xylulose 5-phosphate through the action of specific enzymes in the non-oxidative phase of the pathway [3]. This conversion represents one of the initial reactions in the non-oxidative branch and is critical for the subsequent metabolic fate of pentose phosphates [8].

The formation of D-xylulose 5-phosphate in the pentose phosphate pathway is a reversible process, allowing for metabolic flexibility depending on the cellular requirements for pentose sugars and glycolytic intermediates [6]. This reversibility is essential for maintaining the balance between energy production and biosynthetic processes within the cell [30].

Enzymatic conversion from ribulose-5-phosphate

The conversion of ribulose 5-phosphate to D-xylulose 5-phosphate is catalyzed by the enzyme ribulose 5-phosphate 3-epimerase (RPE) [4]. This enzyme facilitates the epimerization reaction by changing the stereochemistry at the C3 position of ribulose 5-phosphate, resulting in the formation of D-xylulose 5-phosphate [5]. The reaction is reversible and plays a crucial role in the interconversion of pentose phosphates within the non-oxidative branch of the pentose phosphate pathway [4].

Ribulose 5-phosphate 3-epimerase employs an acid-base type of catalytic mechanism that proceeds via a cis-enediolate intermediate [4]. The enzyme contains a pair of aspartic acid residues that act as proton donors and acceptors during the catalytic process [4]. The mechanism involves the following steps:

  • Deprotonated Asp37 abstracts a proton from the C3 atom of D-ribulose 5-phosphate, resulting in the formation of a cis-enediolate intermediate [4].
  • The excess negative charge on the O2 atom of the intermediate is stabilized through interactions with Fe2+ and His70 [4].
  • Asp175 donates a proton to complete the epimerization, leading to the formation of D-xylulose 5-phosphate [4].

The structure of ribulose 5-phosphate 3-epimerase reveals that it is a metalloenzyme containing iron (Fe2+) as a cofactor [4]. The iron ion plays a critical role in stabilizing the transition state during the epimerization reaction [4]. The enzyme's active site architecture is specifically designed to accommodate the substrate and facilitate the stereochemical inversion at the C3 position [28].

Research findings have demonstrated that ribulose 5-phosphate 3-epimerase can also bind and utilize Fe2+ ions for catalysis, suggesting a potential role in protection against oxidative stress [4]. This dual functionality highlights the enzyme's importance beyond its primary catalytic role in pentose phosphate metabolism [4].

Role in the non-oxidative branch of pentose phosphate pathway

D-Xylulose 5-phosphate serves as a critical metabolite in the non-oxidative branch of the pentose phosphate pathway, where it participates in a series of carbon-shuffling reactions that connect the pentose phosphate pathway to glycolysis [17]. This branch of the pathway is characterized by reversible reactions that allow for the interconversion of sugars with different carbon chain lengths, enabling the cell to adapt its metabolism according to specific needs [6].

In the non-oxidative branch, D-xylulose 5-phosphate acts as a donor of two-carbon ketone groups in transketolase-catalyzed reactions [17]. Transketolase is a thiamine diphosphate-dependent enzyme that facilitates the transfer of a two-carbon unit from D-xylulose 5-phosphate to various acceptor substrates [17]. Two key reactions involving D-xylulose 5-phosphate in this branch are:

  • The transfer of a two-carbon fragment from D-xylulose 5-phosphate to ribose 5-phosphate, forming sedoheptulose 7-phosphate and glyceraldehyde 3-phosphate [17]. This reaction can be represented as:
    D-xylulose 5-phosphate + ribose 5-phosphate → sedoheptulose 7-phosphate + glyceraldehyde 3-phosphate [17]

  • The transfer of a two-carbon fragment from D-xylulose 5-phosphate to erythrose 4-phosphate, yielding fructose 6-phosphate and glyceraldehyde 3-phosphate [17]. This reaction can be represented as:
    D-xylulose 5-phosphate + erythrose 4-phosphate → fructose 6-phosphate + glyceraldehyde 3-phosphate [17]

These transketolase-catalyzed reactions are essential for redistributing carbon skeletons between the pentose phosphate pathway and glycolysis [10]. The ability of D-xylulose 5-phosphate to donate two-carbon units allows for the conversion of pentose phosphates to glycolytic intermediates, which can then be utilized for energy production or biosynthetic processes [17].

The non-oxidative branch of the pentose phosphate pathway, with D-xylulose 5-phosphate as a key participant, plays a crucial role in maintaining the balance between the need for pentose sugars for nucleotide synthesis and the requirement for glycolytic intermediates for energy production [10]. This metabolic flexibility is particularly important in tissues actively engaged in biosynthetic processes, such as the liver and mammary glands [17].

Relationship with other pentose phosphates

D-Xylulose 5-phosphate exists in a dynamic relationship with other pentose phosphates within the metabolic network, particularly in the context of the pentose phosphate pathway [3]. These relationships are mediated by specific enzymes that catalyze the interconversion between different pentose phosphates, allowing for metabolic flexibility and adaptation to changing cellular needs [10].

One of the primary relationships is between D-xylulose 5-phosphate and ribulose 5-phosphate, which are interconverted by the enzyme ribulose 5-phosphate 3-epimerase [5]. This reversible epimerization reaction represents a branch point in the non-oxidative phase of the pentose phosphate pathway, directing carbon flow either towards D-xylulose 5-phosphate or maintaining it as ribulose 5-phosphate [4].

Another important relationship exists between D-xylulose 5-phosphate and ribose 5-phosphate, which are connected through the action of transketolase and ribulose 5-phosphate isomerase [17]. Ribulose 5-phosphate can be isomerized to ribose 5-phosphate by ribulose 5-phosphate isomerase, while D-xylulose 5-phosphate can donate a two-carbon unit to ribose 5-phosphate in a transketolase-catalyzed reaction [17] [10].

The table below summarizes the key relationships between D-xylulose 5-phosphate and other pentose phosphates:

Pentose PhosphateRelationship with D-Xylulose 5-phosphateEnzyme InvolvedReaction Type
Ribulose 5-phosphateDirect precursorRibulose 5-phosphate 3-epimeraseEpimerization [4]
Ribose 5-phosphateAcceptor of two-carbon unit from D-xylulose 5-phosphateTransketolaseCarbon transfer [17]
Sedoheptulose 7-phosphateProduct of reaction between D-xylulose 5-phosphate and ribose 5-phosphateTransketolaseCarbon transfer [17]
Erythrose 4-phosphateAcceptor of two-carbon unit from D-xylulose 5-phosphateTransketolaseCarbon transfer [17]

These interconversions between pentose phosphates are crucial for maintaining the appropriate balance of metabolites for various cellular processes [10]. For instance, if the cell requires more ribose 5-phosphate for nucleotide synthesis, the flow can be directed away from D-xylulose 5-phosphate [10]. Conversely, if glycolytic intermediates are needed, D-xylulose 5-phosphate can participate in transketolase reactions to generate these compounds [17].

Alternate synthesis pathway from D-glucuronate

In addition to its formation in the pentose phosphate pathway, D-xylulose 5-phosphate can also be synthesized through an alternative pathway starting from D-glucuronate [12] [19]. This pathway, known as the glucuronate-xylulose pathway or uronate cycle, represents an important metabolic route in mammals, particularly in the liver and kidneys [22] [31].

The conversion of D-glucuronate to D-xylulose 5-phosphate proceeds through a series of enzymatic reactions involving several intermediates [19]. The pathway begins with the reduction of D-glucuronate to L-gulonate by the enzyme D-glucuronate reductase, which requires nicotinamide adenine dinucleotide phosphate (reduced form) as a cofactor [33] [32].

L-Gulonate is then oxidized to 3-dehydro-L-gulonate by L-gulonate 3-dehydrogenase [33]. Subsequently, 3-dehydro-L-gulonate undergoes decarboxylation to form L-xylulose through the action of 3-keto-L-gulonate decarboxylase [33]. L-Xylulose is then reduced to xylitol by L-xylulose reductase, followed by oxidation to D-xylulose by xylitol dehydrogenase [33] [35].

The final step in this alternate pathway involves the phosphorylation of D-xylulose to D-xylulose 5-phosphate, catalyzed by the enzyme D-xylulokinase (XK) [22]. This ATP-dependent reaction completes the conversion of D-glucuronate to D-xylulose 5-phosphate, linking the glucuronate metabolism to the pentose phosphate pathway [31] [36].

The complete enzymatic sequence for the conversion of D-glucuronate to D-xylulose 5-phosphate is summarized in the table below:

StepSubstrateEnzymeProductCofactor Required
1D-glucuronateD-glucuronate reductaseL-gulonateNADPH [33]
2L-gulonateL-gulonate 3-dehydrogenase3-dehydro-L-gulonateNAD+ [33]
33-dehydro-L-gulonate3-keto-L-gulonate decarboxylaseL-xyluloseNone [33]
4L-xyluloseL-xylulose reductaseXylitolNADH [33]
5XylitolXylitol dehydrogenaseD-xyluloseNAD+ [33]
6D-xyluloseD-xylulokinaseD-xylulose 5-phosphateATP [22]

Research has shown that D-xylulokinase, the final enzyme in this pathway, has high substrate specificity for D-xylulose [22]. Nuclear magnetic resonance studies with various sugars demonstrated that human D-xylulokinase acts exclusively on D-xylulose, with kinetic parameters of Km(Xu) = 24 ± 3 μM and kcat = 35 ± 5 s-1 [22] [36].

XLogP3

-3.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

230.01915430 g/mol

Monoisotopic Mass

230.01915430 g/mol

Heavy Atom Count

14

Wikipedia

D-xylulose-5-phosphoric acid
Xylulose 5-phosphate

Dates

Last modified: 02-18-2024

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